Product packaging for 1,3,7,8-Tetraazaspiro[4.4]nonane(Cat. No.:CAS No. 176948-47-3)

1,3,7,8-Tetraazaspiro[4.4]nonane

Cat. No.: B573305
CAS No.: 176948-47-3
M. Wt: 128.179
InChI Key: HWXBYUZLIZRWSQ-UHFFFAOYSA-N
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Description

1,3,7,8-Tetraazaspiro[4.4]nonane is an organic compound with the molecular formula C5H12N4 . This structure features a spiro-fused framework, a class of compounds known for their conformational rigidity. This rigidity is highly valuable in medicinal chemistry, as the spirocyclic core can serve as a three-dimensional scaffold to precisely orient pharmacophoric groups for optimal interaction with biological targets . Molecules containing the spiro[4.4]nonane backbone are of significant interest in the development of new biologically active substances . As a high-purity research chemical, this compound is intended for use in exploratory synthesis, method development, and as a building block in pharmaceutical and agrochemical research. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the relevant safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N4 B573305 1,3,7,8-Tetraazaspiro[4.4]nonane CAS No. 176948-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7,8-tetrazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXBYUZLIZRWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNNC2)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667045
Record name 1,3,7,8-Tetraazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176948-47-3
Record name 1,3,7,8-Tetraazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,7,8 Tetraazaspiro 4.4 Nonane and Its Derivatives

General Strategies for Spiro[4.4]nonane Core Construction

The creation of the spiro[4.4]nonane skeleton, which features two five-membered rings sharing a single carbon atom, can be achieved through several strategic approaches. ontosight.ai These methods are foundational for the synthesis of more complex derivatives, including the target tetraaza-analogue.

Cyclocondensation reactions are a powerful tool for the formation of cyclic structures, including spirocycles. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. In the context of spiro[4.4]nonane synthesis, cyclocondensation can be used to form one or both of the five-membered rings around a central spiro-carbon. For instance, the reaction of a ketone with a suitable difunctional reagent can lead to the formation of a spirocyclic system. ontosight.ai The versatility of this method allows for the introduction of various functional groups into the final spirocyclic framework.

A notable example involves the cyclocondensation of 2-iminothiazolidin-4-one with thioglycolic acid, thiolactic acid, or thiomalic acid to yield 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives. researchgate.net Similarly, isatin-3-imines can undergo cyclocondensation with α-mercaptoacids to form spiro[indoline-3,2′-thiazolidine]-2,4′-diones. researchgate.net These examples highlight the utility of cyclocondensation in constructing spiro systems with heteroatoms.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules, including spirocycles. nih.gov MCRs are prized for their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of spiro heterobicyclic rings. acs.orgnih.gov A pseudo four-component reaction has been described for the regioselective synthesis of spiro heterobicyclic rings by reacting aldehydes and urea (B33335) with cyclic beta-diesters or beta-diamides. nih.gov This approach is particularly attractive as it often proceeds without the need for a catalyst and under solvent-free conditions. nih.gov The use of microwave assistance can further enhance the efficiency of MCRs in synthesizing spiro heterocycles. rsc.org For instance, a three-component microwave-assisted procedure has been developed for the synthesis of novel spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. rsc.org

MCR Type Reactants Product Key Features
Pseudo Four-ComponentAldehydes, Urea, Cyclic beta-diester/diamideSpiro heterobicyclic ringsRegioselective, often catalyst- and solvent-free. nih.gov
Three-ComponentIsatins, Pyrazol-5-amines, KetonitrilesSpiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]Microwave-assisted, efficient. rsc.org
Three-Component2-Methylindole, Aromatic aldehydes, Cyclic dienophilesSpirotetrahydrocarbazolesCopper-catalyzed, high diastereoselectivity. beilstein-journals.org

Intramolecular cyclization is a fundamental strategy for the construction of cyclic molecules, where a single molecule containing two reactive functional groups reacts to form a ring. This approach is particularly well-suited for the synthesis of spirocyclic systems when one of the reactive groups is attached to a pre-existing ring.

One-pot intramolecular cyclization of cyanoalkylsulfonyl fluorides has been shown to produce spirocyclic β- or γ-sultams with considerable efficiency. nih.gov This method relies on the reduction of a nitrile group followed by sulfonylation of the resulting amino group under mild conditions. nih.gov Another approach involves the acid-catalyzed intramolecular reaction of isoindolinone-derived hydroxylactam derivatives bearing enones or enals, which leads to the formation of spiro isoindolinone derivatives. acs.org In this process, N-acylenamides are generated in situ and undergo formal [4+2] cycloaddition reactions. acs.org

Specific Synthetic Routes for 1,3,7,8-Tetraazaspiro[4.4]nonane and Its Functionalized Analogues

Building upon the general strategies, specific methods have been developed for the synthesis of the this compound core and its derivatives. These routes often employ precursors that already contain the necessary nitrogen atoms.

While direct synthesis of this compound from malonohydrazide is not explicitly detailed in the provided search results, the reaction of hydrazides with aldehydes and ketones is a well-established method for forming five-membered heterocyclic rings containing nitrogen. Aldehydes and ketones are versatile starting materials in organic synthesis. libretexts.orglibretexts.org Their reactions with nucleophiles like hydrazides are fundamental in constructing nitrogen-containing heterocycles. msu.edumnstate.edu The carbonyl carbon is electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide. This initial addition is often followed by a cyclization and dehydration step to form the stable heterocyclic ring.

The general reactivity of aldehydes and ketones suggests that a double condensation of malonohydrazide with two equivalents of a suitable carbonyl compound could potentially lead to the formation of the desired tetraazaspiro[4.4]nonane system. This would involve the formation of two pyrazolidinone rings fused at a central spiro carbon.

Cycloaddition reactions are a powerful class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. lscollege.ac.inadichemistry.com These reactions are characterized by the concerted formation of two new sigma bonds. adichemistry.com They are particularly useful for constructing spirocyclic systems with high stereocontrol. libretexts.org

A specific example of a cycloaddition reaction leading to a tetraazaspiro system is the reaction of diazomethane (B1218177) with 5-arylidene imidazolidine-2,4-dione. ijacskros.com This reaction results in the formation of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, which are a class of this compound derivatives. ijacskros.com The reaction proceeds through a 1,3-dipolar cycloaddition mechanism.

Another relevant approach is the three-component reaction involving a 1,3-dipolar cycloaddition of azomethine imines with an in situ generated α-oxo-ketene dipolarophile to prepare spirocyclic and bis-spirotricyclic pyrazolidin-3-ones. thieme-connect.com This highlights the utility of cycloaddition strategies in accessing complex spiro-heterocyclic scaffolds. A Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile has also been developed for the synthesis of fused spiro[4.4]-nonane-dione derivatives. nih.gov

Cycloaddition Type Reactants Product Class
1,3-Dipolar CycloadditionDiazomethane, 5-Arylidene imidazolidine-2,4-dioneSpiro[imidazolidine-pyrazoline]-2,4-diones ijacskros.com
1,3-Dipolar CycloadditionAzomethine imines, α-Oxo-ketene dipolarophilesSpirocyclic pyrazolidin-3-ones thieme-connect.com
Diels-Alder ReactionSpiro[4.4]nona-2,7-diene-1,6-dione, DieneFused spiro[4.4]-nonane-diones nih.gov

Cycloaddition Reactions in the Formation of Tetraazaspiro Systems

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocycles. nih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, offering a direct route to the pyrrolidine (B122466) or imidazolidine (B613845) rings that constitute the tetraazaspiro[4.4]nonane framework. nih.govwikipedia.org The synthesis of triazaspirocycles, close relatives of the target compound, frequently employs this strategy. nih.gov

Key 1,3-dipoles used in the synthesis of aza-spirocycles include azomethine ylides, nitrile imines, and organic azides. nih.govbeilstein-journals.org Azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or the thermal ring-opening of aziridines, react with various electron-deficient alkenes to yield highly substituted spiro-pyrrolidine systems. beilstein-journals.orgnih.gov For instance, the reaction of an isatin-derived azomethine ylide with an α,β-unsaturated aldehyde can produce spiro[oxindole-3,2′-pyrrolidine]s. rsc.org A general scheme for this approach involves the reaction of a cyclic imine (as the azomethine ylide precursor) with a suitable dipolarophile.

A significant advancement is the use of a double 1,3-dipolar cycloaddition in a single pot to construct a spirocyclic system. For example, nitrilimines, generated from hydrazonyl chlorides, can undergo a double [3+2] cycloaddition with carbon disulfide to form spiro[4.4]thiadiazole derivatives, demonstrating the feasibility of building both rings of a spiro[4.4] system in one concerted process. nih.gov This concept could be extended to the synthesis of this compound by selecting appropriate nitrogen-containing dipoles and dipolarophiles.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Spiro-Heterocycle Synthesis

1,3-Dipole Dipolarophile Product Type Catalyst/Conditions Reference
Azomethine Ylide (from Isatin + α-amino acid) Maleimides N-fused pyrrolidinyl spirooxindoles Heat (Reflux) mdpi.com
Azomethine Ylide (from Aziridine) 3-Ylideneoxindole Spirooxindole-pyrrolidines Heat (Toluene, Reflux) nih.gov
Nitrilimine (from Hydrazonyl chloride) Carbon Disulfide Spiro[4.4]thiadiazoles Base (Et3N) nih.gov
Azomethine Ylide (from α-imino ester) α-Methylene-γ-butyrolactone Spiro-[butyrolactone-pyrrolidine] Ag(I)/Amidphos mdpi.com
Diels-Alder Reaction Strategies for Spiro Scaffold Assembly

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic and polycyclic compound synthesis. rsc.org While traditionally used for forming six-membered carbocycles, its variants, particularly the hetero-Diels-Alder reaction, are instrumental in assembling heterocyclic systems, including the spiro[4.4]nonane scaffold. nsu.ruacs.orgnih.gov

In the context of aza-spirocycles, the hetero-Diels-Alder reaction utilizes a diene or dienophile containing one or more nitrogen atoms. This approach allows for the direct incorporation of nitrogen into the newly formed ring. A strategy for assembling a spiro[4.4]nonane derivative involves using spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile, which reacts with various dienes. nsu.ruacs.org To construct a tetraaza system, one could envision a reaction between a diene containing two nitrogen atoms (an aza-diene) and a dienophile that is part of a pre-existing nitrogen-containing five-membered ring.

Asymmetric Diels-Alder reactions, often employing chiral auxiliaries or catalysts, can control the stereochemistry of the resulting spirocycle. For example, the chiral auxiliary cis,cis-spiro[4.4]nonane-1,6-diol has been shown to induce high diastereoselectivity in Diels-Alder reactions with cyclopentadiene. scholaris.ca This principle can be applied to the synthesis of enantiomerically pure aza-spiro compounds by designing chiral aza-dienes or aza-dienophiles.

Table 2: Diels-Alder Strategies for Spiro[4.4]nonane Systems

Diene Dienophile Key Feature Catalyst/Conditions Reference
Substituted Cyclones Spiro[4.4]nona-2,7-diene-1,6-dione Tandem [4+2] cycloaddition/aromatization Heat nsu.ruacs.org
Cyclopentadiene Acrylate ester of spiro[4.4]nonane-1,6-diol Asymmetric synthesis using a chiral auxiliary Lewis Acid (BCl3) scholaris.ca
Exo-enones Dienes Catalytic enantioselective spirocyclization Imidodiphosphorimidate (IDPi) catalyst rsc.org

Metal-Catalyzed Synthetic Protocols for Spiro[4.4]nonanes

Metal catalysis offers efficient and selective pathways for constructing complex molecular architectures like spirocycles, often under mild conditions. acs.org Catalysts based on copper and gold have proven particularly effective in mediating the cyclization and annulation reactions necessary to form the spiro[4.4]nonane core.

Copper catalysts are versatile and have been employed in various transformations leading to aza-spiro compounds. nih.gov One notable method is the copper-catalyzed reaction of α-azido-N-arylamides, which proceeds under an oxygen atmosphere to yield azaspirocyclohexadienones. nih.gov This reaction involves the denitrogenative formation of an iminyl copper species, followed by intramolecular cyclization.

More directly relevant to the synthesis of the this compound system are copper-catalyzed spiroannulation reactions for pyrrole (B145914) synthesis. A tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters, catalyzed by an inexpensive copper salt, yields highly functionalized pyrrole derivatives through a spiroannulation/ring-opening aromatization process. acs.org Furthermore, a copper/palladium co-catalyzed cascade reaction has been developed for the synthesis of chiral spiroindolylpiperidine derivatives, showcasing the power of combining catalytic systems to achieve complex transformations with high stereocontrol. chinesechemsoc.org

Table 3: Selected Copper-Catalyzed Reactions for Aza-Spirocycle Synthesis

Substrates Product Type Catalyst System Key Transformation Reference
α-Azido-N-arylamides Azaspirocyclohexadienones Copper salt Imino-cupration/cyclization nih.gov
4-Arylidene isoxazol-5-ones + Enamino esters Pyrrole-2-carboxylic acids Copper salt Spiroannulation/Ring-opening acs.org
Oximes + Azadienes Poly-substituted pyrroles Copper catalyst [3+2] Spiroannulation/Aromatization rsc.org
Cyclic aldimine esters + 2-Indolyl allyl carbonates Spiroindolylpiperidines Cu/Pd co-catalyst Allylic alkylation/aza-Prins cyclization chinesechemsoc.org

Gold(I) catalysts are exceptionally effective at activating alkynes and allenes toward nucleophilic attack, a property that has been extensively exploited in the synthesis of heterocycles. acs.orgnih.gov Gold-catalyzed intramolecular hydroamination of alkynes provides a robust method for constructing N-heterocycles and N-spirocycles in excellent yields. acs.orgnih.govresearchgate.net

A highly pertinent example is the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters to generate the azaspiro[4.4]nonenone ring system. rsc.org This reaction proceeds through a sophisticated cascade involving a 1,2-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration. This methodology demonstrates the capacity of gold catalysis to orchestrate multiple bond-forming events in a single operation to build the desired spiro[4.4] core. The mechanism often involves the formation of α-imino gold carbene complexes as key intermediates. rsc.org

Table 4: Gold(I)-Catalyzed Annulation for Aza-Spiro[4.4]nonane Systems

Substrate Product Catalyst Key Reaction Cascade Reference
1-Ene-4,9-diyne ester (terminal alkyne) Azaspiro[4.4]nonenone Au(I) complex Acyloxy migration/Nazarov/5-exo-dig cyclization rsc.org
3-Ene-1,7-diyne ester (internal alkyne) Azaspiro[4.5]decadienone Au(I) complex Acyloxy migration/Nazarov/6-endo-dig cyclization rsc.org
Amine-tethered alkynes N-Spirocycles AuCl(IPr)/AgSbF6 Intramolecular hydroamination acs.org

Base-Mediated Cyclo-condensation Strategies for Aza-Spiro Systems

Base-mediated cyclo-condensation reactions represent a classical yet effective approach for the synthesis of heterocyclic compounds, including aza-spiro systems. These reactions typically involve the step-wise formation of multiple C-N and C-C bonds from acyclic or simple cyclic precursors. A well-known example is the Bucherer-Bergs reaction, which can be adapted to produce spirohydantoins (spiro-imidazolidine-2,4-diones) from a cyclic ketone, a cyanide source (e.g., NaCN), and an ammonium (B1175870) source (e.g., (NH4)2CO3). chem-soc.si This method directly assembles the imidazolidine ring onto a spiro center.

More contemporary methods utilize strong bases like potassium tert-butoxide (KOt-Bu) to trigger unique cyclizations. For example, a base-mediated isomerization of an alkyne to an allene, followed by an intramolecular nucleophilic attack, has been used to construct spirocyclic structures. acs.org Such strategies are valuable for their operational simplicity and ability to use readily available starting materials to build the complex core of aza-spiro systems.

Spiro Annelation Reactions in Heterocyclic Series (e.g., Isoxazole, Pyrrole, Imidazolidine)

Spiro annelation involves the formation of a new ring that is fused to an existing ring at a single spiro atom. This strategy is central to the synthesis of complex spiro-heterocycles.

Isoxazole: Spirocyclic isoxazolones and isoxazolines can be synthesized through various catalytic cascade reactions. For instance, a Conia-ene type reaction between α,β-unsaturated aldehydes and isoxazolones, under synergistic amine and palladium catalysis, affords chiral spiroisoxazolone derivatives. acs.org Additionally, 1,3-dipolar cycloaddition of nitrile oxides (generated from chloroximes) with exocyclic alkenes is a regioselective method for preparing spirocyclic isoxazolines. bohrium.com

Pyrrole: Several powerful spiro annulation methods exist for pyrrole systems. Lewis acid-catalyzed domino reactions can construct novel spiro[pyrrole-3,2′-quinazoline] derivatives from (Z)-3-amino-acrylates and 2-amino-N-arylbenzamides. nih.govrsc.org Copper-catalyzed cascade reactions involving a [3+2] spiroannulation step are also effective for creating polysubstituted pyrroles from oximes and azadienes. rsc.org

Imidazolidine: The synthesis of spiro-imidazolidine derivatives is well-established. Classic methods like the Bucherer-Bergs reaction provide access to spirohydantoins (imidazolidine-2,4-diones) from cyclic ketones. chem-soc.si Domino reactions initiated by a Mannich reaction can also lead to spiro[imidazolidine-2-thioneoxindole] derivatives. unimi.it These methods highlight the diverse approaches available for constructing the imidazolidine portion of the this compound skeleton.

Table 5: Overview of Spiro Annelation Reactions

Target Heterocycle Method Substrates Catalyst/Conditions Reference
Spiro-Isoxazolone Conia-ene type cascade α,β-Unsaturated aldehydes + Isoxazolones Chiral amine / Pd(0) acs.org
Spiro-Pyrrole Lewis acid-catalyzed domino reaction (Z)-3-Amino-acrylates + 2-Amino-N-arylbenzamides Lewis Acid (e.g., Bi(OTf)3) nih.govrsc.org
Spiro-Imidazolidine (Hydantoin) Bucherer-Bergs reaction Cyclic ketone + NaCN + (NH4)2CO3 Heat, Pressure chem-soc.si

Control of Regioselectivity and Stereoselectivity in Spiro Synthesis

The spatial arrangement of atoms and the specific orientation of newly formed rings are critical in determining the biological activity and physical properties of spiro compounds. Therefore, significant research efforts have been directed towards developing synthetic methods that allow for precise control over the stereochemistry and regiochemistry of the spirocyclic framework.

Diastereoselective Synthesis of Spiro Derivatives

While specific studies focusing exclusively on the diastereoselective synthesis of this compound are limited, the principles can be extrapolated from the synthesis of analogous spiroheterocycles. The control of diastereoselectivity is often achieved by employing chiral auxiliaries, catalysts, or by taking advantage of the inherent stereochemistry of the starting materials.

In the synthesis of related spiro compounds, such as spiro[imidazolidine-pyrazoline]-2,4-diones, the stereochemistry of the final product is often dictated by the geometry of the precursors and the reaction conditions. For instance, the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines has been shown to produce thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones, with the stereochemistry of these spiroheterocycles confirmed through X-ray diffraction studies, indicating a high degree of diastereoselectivity. ijacskros.com

Domino radical bicyclization reactions have also emerged as a powerful tool for the diastereoselective synthesis of spirocycles. For example, in the synthesis of 1-azaspiro[4.4]nonane derivatives, the use of triethylborane (B153662) as a radical initiator at room temperature has been shown to significantly increase diastereoselectivity compared to AIBN at reflux. nih.gov This approach, while not yet reported for this compound, holds promise for the stereocontrolled synthesis of this scaffold.

The following table illustrates the diastereoselective synthesis of a 1-azaspiro[4.4]nonane derivative, a structural analogue, highlighting the influence of the radical initiator on the diastereomeric ratio.

PrecursorInitiatorProductDiastereomeric Ratio (trans:cis)Yield (%)
O-benzyl oxime etherAIBNspiro[indene-1,2′-pyrrolidine] derivative2.1:166
O-benzyl oxime etherEt3Bspiro[indene-1,2′-pyrrolidine] derivative3.6:164

Regiochemical Control in Cycloaddition Processes

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings and are particularly relevant for constructing the pyrazoline or imidazolidine rings found in this compound derivatives. The regioselectivity of these reactions, which determines the orientation of the dipole and dipolarophile in the cycloadduct, is a critical aspect.

The reaction of nitrile imines with various dipolarophiles is a common strategy for synthesizing pyrazole-containing spirocycles. Studies on the 1,3-dipolar cycloaddition of nitrile imines to 3-aryl-5-arylmethylidene-3,5-dihydro-2-phenyl-4H-imidazol-4-ones have demonstrated high regioselectivity, affording 1,2,6,8-tetraazaspiro[4.4]-nona-2,6-dien-9-ones as the sole or major products. chim.it The regiochemical outcome is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile.

Similarly, the reaction of diazomethane with 5-arylidene hydantoin (B18101) derivatives leads to the formation of spiro[imidazolidine-pyrazoline]-2,4-diones, which are a class of this compound derivatives. ijacskros.com The regioselectivity of this reaction is unambiguous, leading to the formation of a single regioisomer.

The following table provides examples of the regioselective cycloaddition reactions in the synthesis of tetraazaspiro[4.4]nonane analogues.

DipoleDipolarophileProductRegioisomeric RatioReference
Nitrile Imine3-Aryl-5-arylmethylidene-3,5-dihydro-2-phenyl-4H-imidazol-4-one1,3,4,7,8-Pentaaryl-1,2,6,8-tetraazaspiro[4.4]nona-2,6-dien-9-oneHigh regioselectivity (single isomer observed) chim.it
Diazomethane5-Arylidene hydantoin6-Aryl-1,3,7,8-tetraazaspiro[4.4]non-7-ene-2,4-dioneUnambiguous (single isomer formed) ijacskros.com

Development of Novel Precursors and Reagents for Tetraazaspiro[4.4]nonane Synthesis

The accessibility and diversity of the final spirocyclic compounds are intrinsically linked to the availability of suitable precursors and reagents. Research in this area focuses on developing novel starting materials that are either more reactive, allow for greater functional group tolerance, or provide access to a wider range of derivatives.

For the synthesis of this compound derivatives, key precursors often contain the pre-formed hydantoin or thiohydantoin ring. For example, 5-arylidene hydantoin and 5-arylidene-2-thiohydantoin derivatives serve as crucial dipolarophiles in [3+2] cycloaddition reactions with diazomethane or nitrile imines, respectively. ijacskros.com The synthesis of these precursors typically involves a Knoevenagel condensation of hydantoin or thiohydantoin with aromatic aldehydes.

Hydrazonoyl chlorides are another important class of precursors, serving as stable sources for the in-situ generation of reactive nitrile imines. The diversity of the final spiro product can be readily achieved by varying the substituents on the hydrazonoyl chloride. ijacskros.com

More recently, the use of 4,4-dibromo-homophthalimide derivatives as precursors for spiro-isoquinoline derivatives has been reported. dntb.gov.ua These dibromo compounds react with various binucleophilic reagents to construct the second ring of the spirocycle. While not directly applied to this compound synthesis yet, this methodology offers a potential new avenue for the construction of this scaffold, particularly for creating derivatives with a fused aromatic ring system.

The development of new reagents also plays a crucial role. As mentioned earlier, the use of alternative radical initiators like triethylborane has been shown to improve diastereoselectivity in the synthesis of related azaspirocycles. nih.gov The exploration of novel catalysts, such as Lewis acids, to control the regioselectivity of cycloaddition reactions is also an active area of research that could significantly impact the synthesis of this compound derivatives.

Structural Elucidation and Conformational Analysis of 1,3,7,8 Tetraazaspiro 4.4 Nonane Systems

Spectroscopic Characterization Methodologies for Structural Assignment

Spectroscopic methods are indispensable for the initial identification and structural confirmation of newly synthesized 1,3,7,8-tetraazaspiro[4.4]nonane systems in solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of tetraazaspiro[4.4]nonane derivatives. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and nature of the atoms.

In derivatives such as 4,9-disubstituted-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-diones, the ¹H NMR spectra exhibit characteristic signals that confirm the structure. For instance, in 4,9-diphenyl-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-dione, the aromatic protons appear as a multiplet in the range of δ 7.26-7.94 ppm. ekb.eg The protons on the nitrogen atoms (NH) are also observable and their signals can be confirmed by D₂O exchange. ekb.eg

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. Carbonyl carbons (C=O) in dione (B5365651) derivatives are typically observed at low field, with chemical shifts around δ 169.35 ppm. ekb.eg The spiro carbon atom, being a quaternary carbon linked to four other atoms, shows a unique chemical shift. Other sp³ carbons in the rings and any substituent carbons appear at higher field regions of the spectrum. ekb.eg The analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and structural integrity of these complex spirocyclic systems. researchgate.net

Table 1: Representative NMR Data for Substituted this compound-1,6-dione Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
4,9-Diphenyl-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-dione 7.26-7.94 (m, Ar-H's)169.35 (C=O), 127.21 (CH-Ph) ekb.eg
4,9-Dicyclopentyl-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-dione Data not specifiedData not specified, but synthesis reported ekb.eg
4,9-Dimethyl-4,9-di-p-tolyl-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-dione 2.36 (s, 6H, 2CH₃), 2.51 (s, 6H, 2CH₃), 7.26-7.94 (m, 8H, Ar-H's)182.49 (C=O), 168.28 (C=C), 125.23-139.93 (sp² C), 11.89-27.03 (sp³ C) ekb.eg

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. evitachem.com For derivatives of this compound, IR spectra provide direct evidence for the presence of N-H and, in many cases, C=O bonds.

In the spectra of this compound-1,6-dione derivatives, a characteristic absorption band for the secondary amine (N-H) stretching vibration is typically observed in the region of 3215-3343 cm⁻¹. ekb.eg Additionally, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide or lactam functional groups appears at approximately 1687 cm⁻¹. ekb.eg The presence and position of these bands are diagnostic for the formation of the target spirocyclic dione structure. thieme-connect.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeTypical Frequency (cm⁻¹)Source
N-H Stretching3215 - 3343 ekb.eg
C=O (Amide) Stretching~1687 ekb.eg

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. semanticscholar.org For this compound systems, electron ionization mass spectrometry (EI-MS) provides confirmation of the molecular formula by identifying the molecular ion peak (M⁺•). sapub.org

X-ray Crystallographic Analyses for Definitive Molecular and Crystal Structures

X-ray crystallography allows for the precise measurement of bond lengths and angles to within a few thousandths of an Ångstrom and a few tenths of a degree, respectively. psu.edursc.org For the this compound core, this analysis defines the exact geometry of the two interconnected five-membered rings.

The analysis provides data for all bonds, including the C-N, N-N, and C-C bonds within the heterocyclic rings, as well as the four C-C bonds involving the central spiro carbon atom. The bond angles within the rings determine their planarity or degree of puckering, while the angles around the spiro carbon define the orientation of the two rings relative to each other. nih.govmdpi.com This geometric data is fundamental to understanding the stability and reactivity of the molecule.

Table 3: Representative Bond Geometries Determined by X-ray Crystallography for Heterocyclic Systems (Note: Data for the specific parent compound this compound is not available; this table presents typical values for related pyrazole (B372694) and spirocyclic systems to illustrate the type of data obtained.)

Bond TypeTypical Length (Å)Bond AngleTypical Angle (°)Source
C-N 1.35 - 1.48C-N-N ~110 - 112 mdpi.com
N-N 1.37 - 1.40N-C-C ~103 - 111 mdpi.com
C-C (ring) 1.50 - 1.54C-(spiro)-C ~109.5 psu.edu
C=O ~1.23N-C=O ~120 psu.edu

Beyond simple bond metrics, X-ray analysis reveals the conformation of each five-membered ring. Saturated five-membered rings are not planar and typically adopt either an "envelope" conformation, where one atom is out of the plane of the other four, or a "twist" conformation, with two atoms displaced on opposite sides of a plane. researchgate.net

The analysis also definitively establishes the stereochemical relationship between the two rings. In a spiro[4.4]nonane system, the two rings are joined at the central spiro carbon and are generally oriented in a mutually perpendicular or orthogonal fashion. The precise dihedral angles between the planes of the rings can be calculated. For substituted derivatives, X-ray crystallography unambiguously determines the relative and absolute stereochemistry of the substituents, which is critical for understanding the molecule's biological activity or chemical properties. researchgate.net

Investigation of Intermolecular Interactions in Solid State Architectures

The solid-state arrangement of molecules is governed by a delicate balance of intermolecular forces, which include hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of this compound derivatives, the presence of nitrogen and often other heteroatoms in substituents provides ample opportunity for the formation of complex supramolecular assemblies.

A notable example is the dinuclear copper(II) complex, trimethyl-1,8-bis(6-bromopyridin-2-yl)-4-(1-(6-bromopyridin-2-yl)-5-hydroxy-3-(methoxycarbonyl)-1H-pyrazol-4-yl)-9-hydroxy-1,2,7,8-tetraazaspiro[4.4]nona-2,6-diene-3,4,6-tricarboxylate. X-ray single-crystal analysis of this compound revealed the formation of a three-dimensional network structure. This extended architecture is not only directed by the coordination of the ligands to the copper ions but is also stabilized by intermolecular double Br···Br halogen bonds, with a measured distance of 3.856 Å. mdpi.com The formation of such halogen bonds, alongside other potential non-covalent interactions, plays a crucial role in the packing of the molecules in the crystal lattice. mdpi.com

In other related systems, such as derivatives of 1,2,4-triazole-3-thiones, the crystal packing is also influenced by hydrogen bonding. researchgate.net The ability of the nitrogen atoms within the tetraaza-spiro core to act as hydrogen bond acceptors, and in some cases donors (if N-H groups are present), is a key factor in determining the solid-state architecture. For instance, in the synthesis of 4,9-dicyclopentyl-2,3,7,8-tetraazaspiro[4.4]nonane-1,6-dione, the resulting product's properties and crystal packing would be influenced by the potential for hydrogen bonding between the N-H groups of one molecule and the carbonyl oxygens of a neighboring molecule. ekb.eg

The study of these interactions is critical for understanding the material properties of these compounds and for the rational design of new materials with desired solid-state characteristics. The table below summarizes key interaction data from a representative derivative.

Compound Derivative Interaction Type Measured Distance (Å) Significance
Trimethyl-1,8-bis(6-bromopyridin-2-yl)-...-1,2,7,8-tetraazaspiro[4.4]nona-...Br···Br halogen bond3.856Contributes to the formation of a 3D network. mdpi.com

Conformational Landscape Investigations of Spiro[4.4]nonane Frameworks

The conformational flexibility of the spiro[4.4]nonane skeleton is inherently restricted due to the spiro-fusion of the two five-membered rings. scispace.com However, the rings themselves are not planar and can adopt various conformations to minimize steric strain. The study of the conformational landscape of the parent spiro[4.4]nonane and its derivatives provides a foundational understanding of the geometric possibilities for the 1,3,7,8-tetraaza substituted system.

The parent spiro[4.4]nonane is an achiral molecule, but the introduction of substituents can lead to chirality. scispace.com The rigid framework of the spirocyclic system limits the number of accessible conformations, which can be advantageous in the design of chiral ligands and catalysts. scispace.com

Investigations into derivatives such as spiro[4.4]nonane-1,6-dione have shown through X-ray analysis that the five-membered rings can adopt conformations that are intermediate between an envelope and a half-chair. The specific conformation adopted is a balance between minimizing angle strain and torsional strain within the rings.

Further insights come from studies on related aza-spiro systems. For example, theoretical DFT calculations on the 5-azonia-spiro[4.4]nonane cation indicated that distorted envelope-envelope conformers are energetically favorable. jst.go.jp Experimental Raman spectroscopy and single-crystal X-ray diffraction of the bromide and picrate (B76445) salts of this cation confirmed that the five-membered rings adopt envelope and twist conformations, which are influenced by packing forces in the crystal. jst.go.jpresearchgate.net In solution, NMR spectra suggest that the cation is highly flexible and possesses a higher degree of symmetry. researchgate.net

These findings suggest that the two five-membered rings in the spiro[4.4]nonane framework can independently adopt low-energy conformations, such as envelope or twist forms. The relative orientation of these two rings is then determined by the steric and electronic interactions at the spiro center and between the two rings. The introduction of four nitrogen atoms in the 1,3,7,8-positions would further influence the conformational preferences due to changes in bond lengths, bond angles, and torsional barriers associated with the C-N bonds compared to C-C bonds.

The following table summarizes the observed conformations in related spiro[4.4]nonane systems.

Compound Method Observed Conformation(s)
Spiro[4.4]nonane-1,6-dioneX-ray AnalysisIntermediate between envelope and half-chair.
5-Azonia-spiro[4.4]nonane cationDFT CalculationsDistorted envelope-envelope conformers (E1-E1, E1-E3). jst.go.jp
5-Azonia-spiro[4.4]nonane cationX-ray DiffractionEnvelope and twist conformations. researchgate.net

Computational and Theoretical Investigations of 1,3,7,8 Tetraazaspiro 4.4 Nonane

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and flexibility of molecules over time. mdpi.com For a molecule like 1,3,7,8-Tetraazaspiro[4.4]nonane, which possesses two fused five-membered rings sharing a central spiro carbon, MD simulations could provide significant insights into its dynamic behavior.

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. This allows for the generation of a trajectory that describes the positions and velocities of the atoms over time, offering a view of the molecule's conformational sampling. mdpi.com

For this compound, the key aspects that could be investigated using MD simulations include:

Ring Pucker and Conformations: The two five-membered rings can adopt various puckered conformations (e.g., envelope, twist). MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion between them.

Spiro-center Flexibility: The simulations can reveal the degree of rigidity or flexibility around the central spiro carbon atom and how the motions of the two rings are coupled.

Hydrogen Bonding Dynamics: The four nitrogen atoms in the rings are potential hydrogen bond donors and acceptors. In the presence of a solvent or other molecules, MD simulations can track the formation and breaking of intermolecular and intramolecular hydrogen bonds, which can significantly influence the conformational preferences.

Solvent Effects: By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent environment affects the conformational equilibrium and dynamics of the molecule.

The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of different conformations and the flexibility of different regions of the molecule, respectively. mdpi.comtandfonline.com

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of chemical reactivity and selectivity can be effectively addressed using quantum chemical calculations, primarily through Density Functional Theory (DFT). While specific DFT studies on this compound are not readily found, research on the analogous compound 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione provides a strong framework for how such an investigation would proceed. researchgate.net

DFT calculations can be employed to determine a variety of electronic properties and reactivity descriptors. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's behavior in chemical reactions. researchgate.net

Key Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Based on a study of a similar tetraaza spiro compound, 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, we can anticipate the types of results that would be obtained for this compound. researchgate.net For instance, the local reactivity descriptors for the analogous compound indicated that the carbon atom at position 7 was the most susceptible to nucleophilic attack. researchgate.net A similar analysis for this compound would pinpoint the most reactive atoms in its structure.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound (based on analogy with 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione researchgate.net)

ParameterDescriptionPredicted Value Range
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.0 eV
HOMO-LUMO GapIndicator of kinetic stability~ 4.0 to 5.0 eV
Chemical Hardness (η)Resistance to change in electron distribution~ 2.0 to 2.5 eV
Chemical Potential (μ)Escaping tendency of electrons~ -3.5 to -4.5 eV
Electrophilicity Index (ω)Measure of electrophilic character~ 2.5 to 3.5 eV

Disclaimer: The values in this table are hypothetical and are presented to illustrate the type of data that would be generated from a DFT study. They are based on values reported for an analogous compound and may not represent the actual values for this compound.

By performing such computational investigations, researchers can gain a detailed understanding of the structural, dynamic, and reactive properties of this compound, which can guide its synthesis and application in various chemical contexts.

Coordination Chemistry of 1,3,7,8 Tetraazaspiro 4.4 Nonane Derivatives

Ligand Design Principles for Metal Chelation Utilizing the Tetraaza Motif

The design of ligands for specific metal chelation is a fundamental aspect of coordination chemistry. The tetraaza motif, characterized by four nitrogen donor atoms, is a versatile platform for creating ligands with high affinity and selectivity for various metal ions. Several key principles guide the design of these ligands.

The chelate effect is a primary driving force for the stability of metal complexes with polydentate ligands like tetraaza derivatives. The formation of multiple chelate rings upon coordination of a single ligand molecule to a metal ion is entropically more favorable than the coordination of an equivalent number of monodentate ligands. For tetraaza ligands, the formation of five- or six-membered chelate rings is generally most stable. nih.gov The spatial arrangement of the four nitrogen atoms in 1,3,7,8-tetraazaspiro[4.4]nonane provides a pre-organized framework for metal ion binding, which can enhance complex stability. nih.gov

The principle of Hard and Soft Acids and Bases (HSAB) is crucial in predicting the preference of a ligand for a particular metal ion. nih.gov The nitrogen atoms in the tetraaza motif are generally considered borderline bases, allowing them to coordinate effectively with a range of transition metal ions, which are typically borderline acids.

Furthermore, the introduction of functional groups onto the tetraazaspiro[4.4]nonane backbone can significantly influence the ligand's electronic and steric properties. These modifications can fine-tune the ligand field strength, which in turn affects the spin state and electronic properties of the resulting metal complex. mdpi.com For instance, the incorporation of aromatic or other bulky substituents can create specific binding pockets and influence the coordination geometry around the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving tetraaza ligands typically involves the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Copper(II) complexes with tetraaza ligands have been a subject of considerable interest. The synthesis of these complexes often involves the direct reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the tetraazaspiro[4.4]nonane derivative in a solvent like methanol (B129727) or ethanol. nih.govorientjchem.org The resulting complexes can be isolated as crystalline solids and their formation confirmed by techniques such as infrared (IR) spectroscopy and elemental analysis. nih.gov In the IR spectra, a shift in the N-H stretching vibrations and the appearance of new bands corresponding to Cu-N bonds are indicative of coordination. nih.gov

A study on pyridyl–pyrazole-3-one derivatives, which share structural similarities with functionalized tetraaza systems, reported the synthesis of a dinuclear copper(II) complex. mdpi.com In this complex, two copper(II) ions were bridged by two ligand molecules, with each copper ion being coordinated by four nitrogen atoms in a distorted tetrahedral geometry. mdpi.com This highlights the potential for tetraazaspiro[4.4]nonane derivatives to form multinuclear complexes.

The characterization of copper(II) complexes can also involve techniques like UV-Visible spectroscopy, which provides information about the d-d electronic transitions and the coordination environment of the copper ion. mdpi.com

Beyond copper, tetraaza ligands are capable of forming stable complexes with a variety of other transition metals, including nickel(II), cobalt(II), and zinc(II). orientjchem.orgmdpi.comresearchgate.net The synthesis of these complexes generally follows similar procedures to those used for copper(II) complexes, involving the reaction of the corresponding metal salt with the ligand. orientjchem.org

For example, studies on other tetraazamacrocycles have demonstrated the synthesis and characterization of cobalt and nickel complexes. mdpi.com The coordination geometry of these complexes can vary depending on the metal ion and the specific ligand structure. For instance, a cobalt(II) complex with a dibenzyltetraazamacrocycle adopted a cis-V configuration, resulting in an octahedral geometry with two additional coordination sites occupied by a chelating acetate. mdpi.com Similarly, a nickel(II) complex with the same ligand also showed a V-shaped coordination, with the remaining sites filled by a chelating acetate. mdpi.com

The characterization of these complexes relies on a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for diamagnetic complexes like those of zinc(II) to elucidate the structure of the ligand framework upon coordination. unam.edu.na For paramagnetic complexes, such as many cobalt(II) and nickel(II) species, other techniques like magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are more informative.

Analysis of Coordination Modes and Metal-Ligand Bonding Interactions

The nature of the metal-ligand bonding can be probed using various spectroscopic techniques. Infrared spectroscopy can reveal shifts in the vibrational frequencies of the ligand upon coordination, providing evidence for the involvement of the nitrogen atoms in bonding. nih.gov For instance, a downward shift in the C=N stretching frequency in Schiff base macrocycles indicates coordination of the imine nitrogen to the metal ion. researchgate.net

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure of the complexes. The d-d transitions observed in the visible region are sensitive to the ligand field strength and the coordination geometry. mdpi.com The position and intensity of these bands can help to distinguish between different coordination environments, such as octahedral, tetrahedral, or square planar.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and electronic structure of these complexes, providing a deeper understanding of the metal-ligand bonding interactions. researchgate.net

Structural Studies of Coordination Complexes via X-ray Crystallography

For example, X-ray crystallographic studies on related tetraazamacrocyclic complexes have revealed detailed structural information. In a cobalt(II) complex, the Co-N bond lengths were found to vary depending on their position relative to other coordinated ligands. mdpi.com Similarly, in a nickel(II) complex, the Ni-N bond lengths provided insights into the strain within the chelate rings. mdpi.com A copper(II) complex with a similar macrocycle adopted a flatter geometry compared to the nickel complexes. mdpi.com

The crystal structure of a dinuclear copper(II) complex with pyridyl–pyrazole (B372694) ligands showed that the two copper centers were bridged by the organic ligands, resulting in a large metallacyclic ring. mdpi.com Such detailed structural information is crucial for understanding the properties and potential applications of these complexes.

While specific X-ray crystal structures for complexes of this compound itself are not readily found in the searched literature, the principles and findings from structurally related tetraaza complexes provide a strong basis for predicting and understanding their structural chemistry.

Advanced Methodologies and Future Research Directions

Development of Asymmetric Synthetic Routes for Enantiopure Spiro Compounds

The synthesis of enantiopure spiro compounds is a significant area of research in organic chemistry, driven by the unique three-dimensional structures and potential applications of these molecules in catalysis and medicinal chemistry. While specific methods for the asymmetric synthesis of 1,3,7,8-Tetraazaspiro[4.4]nonane are not extensively documented, general strategies for creating chiral spirocycles can be applied.

One prominent approach involves the use of chiral auxiliaries or catalysts in cyclization reactions. For instance, asymmetric synthesis can be achieved through diastereoselective reactions where a chiral auxiliary guides the formation of the spirocyclic core. ub.edu Another powerful method is asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products from prochiral starting materials. ub.edu

In the broader context of spiro compound synthesis, methods like the diastereoselective dialkylation of enantiopure starting materials have proven effective for creating complex chiral structures, including those with applications in the total synthesis of natural products. nih.gov For example, the alkylation of prostereogenic enolates with chiral electrophiles can proceed with high facial selectivity. nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of this compound derivatives. The development of crystallization-assisted asymmetric synthesis, where the desired enantiomer is selectively crystallized from a reaction mixture, also presents a promising avenue for obtaining enantiopure spiro amines and related compounds. nih.gov

Integration of this compound Scaffolds in Novel Molecular Architectures

The rigid and defined three-dimensional geometry of spirocyclic systems makes them attractive building blocks for the construction of novel molecular architectures. The this compound scaffold, with its multiple nitrogen atoms, offers numerous points for functionalization and incorporation into larger, more complex structures.

Spiro compounds are recognized for their prevalence in biologically active natural and synthetic products. rsc.org The integration of tetraaza spirocyclic motifs can lead to the development of compounds with unique pharmacological profiles. For instance, spiro heterocycles are key components in various drug candidates and approved medicines. rsc.org

The synthesis of novel spiro pyrrolo[3,4-d]pyrimidine derivatives through one-pot multicomponent reactions highlights how spiro scaffolds can be readily incorporated into fused heterocyclic systems. rsc.org These approaches allow for the efficient generation of molecular diversity around a central spiro core. The ability to perform subsequent reactions on the spirocyclic product enables the creation of polycyclic derivatives with intricate architectures. rsc.org

Exploration of Supramolecular Assembly Driven by Tetraaza Motifs

The nitrogen atoms within the this compound framework can act as hydrogen bond donors and acceptors, making this scaffold an excellent candidate for directing supramolecular assembly. The formation of well-defined, non-covalent structures is a key area of supramolecular chemistry with applications in materials science and molecular recognition.

In a broader sense, nitrogen-containing heterocycles are known to form predictable hydrogen-bonding patterns, leading to the formation of tapes, sheets, and three-dimensional networks. The spatial arrangement of the nitrogen atoms in the spiro[4.4]nonane framework would be expected to lead to unique and potentially useful supramolecular synthons.

Advancements in Spectroscopic and Computational Techniques for Complex Spiro Systems

The characterization of complex spiro systems like this compound relies on a combination of advanced spectroscopic and computational methods. These techniques are crucial for elucidating the three-dimensional structure, conformation, and electronic properties of these molecules.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure determination. For complex spirocycles, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals and establishing connectivity. X-ray crystallography provides unambiguous proof of the solid-state structure, including absolute configuration in the case of enantiopure compounds. mdpi.com Infrared (IR) spectroscopy is useful for identifying key functional groups. mdpi.com

Computational Techniques: Density Functional Theory (DFT) has become a powerful tool for studying the properties of spiro compounds. DFT calculations can be used to:

Predict stable conformations.

Analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. researchgate.net

Calculate theoretical spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in experimental data interpretation.

Investigate reaction mechanisms and transition states. researchgate.net

The following table provides an example of how computational data can be presented for a related spiro compound.

Computational ParameterCalculated ValueMethodReference
HOMO Energy-6.5 eVDFT/B3LYP researchgate.net
LUMO Energy-1.2 eVDFT/B3LYP researchgate.net
Dipole Moment3.5 DDFT/B3LYP researchgate.net

This is an illustrative example based on data for related compounds.

Unexplored Reactivity Patterns and Mechanistic Pathways of the Tetraazaspiro[4.4]nonane Framework

The reactivity of the this compound framework is expected to be rich and varied due to the presence of multiple nitrogen atoms and the strained spirocyclic system. While specific studies on this parent compound are limited, the reactivity of related aza-spirocycles provides a foundation for predicting its chemical behavior.

The nitrogen atoms can act as nucleophiles, bases, or ligands for metal coordination. Reactions are likely to occur at the N-H positions, allowing for alkylation, acylation, and other functionalization. The aminal-like linkages (N-C-N) present in the structure may be susceptible to hydrolysis under acidic conditions or reduction. For example, the reduction of the related aminal cage compound 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane (TATD) with formic acid leads to the formation of N,N,N',N'-tetramethylethylenediamine (TMEDA), demonstrating a potential ring-opening reactivity pattern. nih.gov

Furthermore, the spirocyclic core can influence the reactivity of substituents. The rigid framework can enforce specific conformations that may lead to stereoselective reactions at appended functional groups. The exploration of cycloaddition reactions involving derivatives of the tetraazaspiro[4.4]nonane scaffold could lead to the synthesis of novel polycyclic systems. researchgate.net

Future research in this area could focus on systematically investigating the reactivity of the this compound core with a variety of electrophiles and nucleophiles, as well as its behavior under different reaction conditions (e.g., thermal, photochemical, catalytic). Mechanistic studies, combining experimental and computational approaches, will be crucial for understanding and predicting the outcomes of these transformations.

Q & A

Q. What are the common synthetic routes for 1,3,7,8-tetraazaspiro[4.4]nonane derivatives, and how can their purity be validated?

Synthesis typically involves cyclization reactions or modifications of preexisting spirocyclic scaffolds. For example, diazaspiro derivatives are synthesized via radical bicyclization or substitution reactions using alkoxyamines or lithium aluminum hydride . To validate purity, researchers employ:

  • Chromatography (HPLC/UPLC) for separation and quantification.
  • NMR spectroscopy to confirm structural integrity, particularly focusing on spirojunction protons (δ 3.0–4.5 ppm) .
  • Mass spectrometry to verify molecular weight and detect impurities .

Q. How can researchers characterize the structural uniqueness of this compound compared to other spiro compounds?

Key techniques include:

  • X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., inter-ring angles of ~85° in related tetraazasilafenestranes) .
  • Comparative NMR analysis : Highlights differences in nitrogen positioning and substituent effects (e.g., benzyl vs. pyrimidinyl groups altering electronic environments) .
  • Computational modeling (DFT) : Predicts stability and reactivity based on ring strain and electron distribution .

Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?

  • Receptor binding assays : Test affinity for targets like sigma receptors or nicotinic acetylcholine receptors using radioligand displacement .
  • Enzyme inhibition studies : Measure IC50 values against kinases or proteases (e.g., menin-MLL interaction inhibitors with IC50 < 0.5 µM) .
  • Cell viability assays (MTT/CCK-8) : Assess cytotoxicity in cancer or primary cell lines .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., sulfonyl) improves metabolic stability, while bulky substituents (e.g., pyrimidinyl) enhance target selectivity .
  • Stereochemical optimization : Enantiomeric forms (e.g., (R)- vs. (S)-configurations) may exhibit divergent binding affinities, as seen in menin-MLL inhibitors .
  • Hybrid scaffolds : Fusion with pharmacophores like phenanthroline improves metal-chelation properties for catalytic or therapeutic applications .

Q. How should researchers resolve contradictions in reported biological activities of spirocyclic compounds?

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, co-solvents) or cell line specificity .
  • Structure-activity relationship (SAR) profiling : Map functional group contributions to activity (e.g., benzyl groups enhancing sigma receptor binding vs. pyridinyl favoring kinase inhibition) .
  • Orthogonal validation : Confirm hits using alternative assays (e.g., SPR for binding kinetics alongside cellular efficacy) .

Q. What mechanistic studies elucidate the neuroprotective effects of this compound derivatives?

  • Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., glutamate receptor antagonism) .
  • ROS scavenging assays : Quantify reduction in oxidative stress markers (e.g., malondialdehyde) in neuronal models .
  • Transcriptomics/proteomics : Identify downstream pathways (e.g., Nrf2 activation) via RNA-seq or SILAC-based profiling .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

  • Flow chemistry : Improves yield and safety for high-temperature/pressure reactions .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
  • Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .

Methodological Considerations

Q. How can researchers validate target engagement in vivo for this compound-based therapeutics?

  • PET/SPECT imaging : Radiolabel derivatives (e.g., with ¹⁸F) to track biodistribution and target occupancy .
  • Pharmacodynamic biomarkers : Measure changes in downstream metabolites (e.g., glutamate levels in CSF for neuroprotective agents) .
  • Knockout models : Use CRISPR/Cas9-edited cells or animals to confirm target specificity .

Q. What analytical tools are critical for studying spirocompound-protein interactions?

  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., menin-MLL interface) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) and affinity (KD) .
  • HDX-MS (Hydrogen-deuterium exchange) : Map conformational changes in proteins upon ligand binding .

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